Salaspermic Acid

HIV Reverse Transcriptase Cytotoxicity

Distinguishing specific antiviral activity from non-specific cytotoxicity in natural product triterpenoid libraries remains a critical challenge. Salaspermic acid (CAS 71247-78-4) directly addresses this need through its unique hexacyclic friedelane scaffold featuring a 3,24-epoxy acetal linkage, which confers selective HIV-1 reverse transcriptase inhibition (IC50 ≈ 10 µM) without the broad cytotoxicity of co-occurring quinone-methide triterpenes. • Defined HIV-1 RT inhibitor with quantitative IC50 benchmark for assay development • Essential negative control to deconvolute antiviral mechanisms from cell-death artifacts • Absolute stereochemistry confirmed by X-ray crystallography for rational drug design

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 71247-78-4
Cat. No. B1680744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalaspermic Acid
CAS71247-78-4
SynonymsSalaspermic acid;  (3beta,20alpha)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid; 
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1
InChIKeyZXENWDWQTWYUGY-UUZWCOCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salaspermic Acid: Baseline Profile


Salaspermic acid (CAS 71247-78-4) is a hexacyclic triterpenoid classified as a D:A-friedooleanan-29-oic acid derivative, featuring a characteristic 3,24-epoxy linkage and a 3β-hydroxy group [1]. Originally isolated from *Salacia macrosperma* and subsequently identified in *Tripterygium wilfordii* and *Kokoona ochracea*, this natural product is predominantly sourced from the stem bark and roots of plants within the Celastraceae family [2]. As a defined molecular entity (C30H48O4; MW 472.70), it is commercially available for research applications with typical purity specifications of ≥98% .

Workflow Antiviral selectivity profiling and HIV reverse transcriptase inhibition studies
Selection Structurally defined triterpenoid with 3,24-epoxy acetal scaffold and X-ray validated configuration
Use Context Medicinal chemistry and SAR-driven semi-synthetic derivatization research

Salaspermic Acid: In-Class Substitution Risks


Within the broad class of natural triterpenoids, substitution is not scientifically sound due to pronounced, structurally encoded differences in bioactivity. Salaspermic acid is distinguished by a unique hexacyclic friedelane scaffold with a 3,24-epoxy acetal linkage, a feature that is directly implicated in its mechanism of action [1]. Unlike related cytotoxic quinone-methide triterpenes such as celastrol and tingenone, which exhibit strong but non-selective cytotoxicity [2], salaspermic acid demonstrates a discrete and specific antiviral profile, underscoring that subtle structural variations dictate entirely divergent biological outcomes [3].

Target Compound Salaspermic acid: Hexacyclic friedelane scaffold with 3,24-epoxy acetal linkage; specific anti-HIV profile.
Potential Substitute Quinone-methide triterpenes (e.g., celastrol, tingenone): Strong, non-specific cytotoxicity.
Target Mechanism HIV reverse transcriptase inhibition and HIV replication suppression linked to acetal and carboxyl moieties.
Substitute Mechanism General cytotoxicity via quinone-methide reactivity may confound antiviral assay interpretation.
Structural Identity X-ray crystal structure confirms 3β,20α-isomer and acetal linkage; defined scaffold for SAR.
Related triterpenoids lack acetal linkage; SAR indicates structural modifications likely abolish anti-HIV activity.

Salaspermic Acid: Comparative Evidence


Anti-HIV Activity vs. Cytotoxic Analogs

Salaspermic acid demonstrates a unique anti-HIV profile distinct from other triterpenoids co-isolated from the same source. While quinone-methide triterpenes (celastrol, tingenone) exhibit strong but non-specific cytotoxicity against P-388 murine leukemia and a panel of human cancer cell lines, salaspermic acid shows no activity across all cancer cell lines tested, confirming its functional selectivity [1]. Concurrently, it acts as an inhibitor of HIV reverse transcriptase and HIV replication in H9 lymphocyte cells, with an in vitro IC50 of approximately 10 μM .

Anti-HIV vs. Cytotoxic Analogs
Head-to-head
Inactive in cancer cell lines; HIV RT inhibition IC50 ≈ 10 μM. Quinone-methides: strong, non-specific cytotoxicity.
Supports antiviral selectivity research context.
Cell model: P-388 leukemia, human cancer panel, H9 lymphocytes.
HIV Reverse Transcriptase Cytotoxicity Selectivity

Acetal Linkage Essential for Anti-HIV Activity

A comprehensive structure-activity relationship (SAR) study compared salaspermic acid against ten structurally related compounds. The findings identified the acetal linkage in ring A and the carboxyl group in ring E as critical moieties for anti-HIV activity [1]. Absence or modification of these groups in related analogs results in a loss of function, establishing that salaspermic acid's precise chemical architecture is non-negotiable for this specific bioactivity.

Acetal Linkage SAR
Class-level inference
Acetal (ring A) and carboxyl (ring E) groups reported as critical for anti-HIV activity in ten-analog comparison.
Medicinal chemistry scaffold review context.
Data to verify; qualitative SAR interpretation.
Structure-Activity Relationship HIV Triterpenoid Medicinal Chemistry

X-ray Structural Validation

The three-dimensional structure of salaspermic acid, including its critical stereochemical configuration (3β,20α-isomer), was unequivocally established through X-ray analysis of crystals of the monohydrate [1]. This level of rigorous structural validation, including confirmation of the D:A-friedooleanan-29-oic acid core and 3,24-epoxy substitution, provides a gold-standard reference for identity and purity assessment, which is essential for reproducible research [2].

X-ray Structural Validation
Supporting evidence
3D structure and stereochemistry (3β,20α-isomer) confirmed by X-ray crystallography of monohydrate crystals.
Identity and purity assessment reference.
Reduces misidentification risk in natural product research.
Structural Elucidation Natural Product Chemistry Quality Control

Salaspermic Acid: Validated Applications


HIV Reverse Transcriptase Inhibition Studies

Salaspermic acid is an established, validated tool for dissecting the inhibition of HIV-1 reverse transcriptase in H9 lymphocyte cellular models [1]. Its well-defined IC50 of approximately 10 μM provides a quantitative benchmark for assay development and for screening libraries of modified triterpenoids. The extensive SAR data linking activity to the unique acetal and carboxyl moieties makes it an ideal starting point for the design and synthesis of novel, non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a natural product scaffold [1].

Antiviral Selectivity Profiling

In contrast to the broad cytotoxicity of co-occurring quinone-methide triterpenoids like celastrol and tingenone [2], salaspermic acid serves as a critical negative control for non-specific cellular toxicity in antiviral assays. Its inclusion allows researchers to deconvolute true antiviral mechanisms from general cytotoxic effects, ensuring that hits are not artifacts of cell death. This application is essential for groups mining natural product libraries for specific HIV inhibitors.

Semi-Synthetic Derivatization

The elucidated X-ray crystal structure provides an absolute stereochemical template for rational, structure-based drug design [1]. The molecule presents specific functional handles (the 3β-hydroxy group, the acetal linkage, and the C-29 carboxylic acid) that can be targeted for semi-synthetic modification. Researchers can systematically alter these groups to probe their contribution to activity and improve upon the existing pharmacological properties, guided by the foundational SAR that identified the essential pharmacophoric elements [1].

Application
Selection Property
Validation Focus
HIV RT Inhibition Studies
Antiviral tool compound with reported IC50 benchmark
Assay development and NNRTI scaffold screening
Antiviral Selectivity Profiling
Non-cytotoxic antiviral control for cell-based assays
Deconvoluting antiviral mechanism from general cytotoxicity
Semi-Synthetic Derivatization
X-ray validated scaffold with functional handles
Pharmacophoric element contribution and property optimization

Technical Documentation Hub

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34 linked technical documents
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